molecular formula C5H2F3N3 B2625350 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile CAS No. 1935440-02-0

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile

Cat. No.: B2625350
CAS No.: 1935440-02-0
M. Wt: 161.087
InChI Key: VMARNLNIJSDAQF-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is an organic compound that features a trifluoromethyl group attached to an imidazole ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Copper Catalysts: For cycloaddition reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenol
  • 4-(trifluoromethyl)aniline
  • α-(trifluoromethyl)styrene derivatives

Uniqueness

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is unique due to the presence of both the trifluoromethyl group and the carbonitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, such as high thermal stability and resistance to metabolic degradation, making it valuable for various applications .

Biological Activity

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile (TFMCI) is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

TFMCI is characterized by a molecular formula of C₄H₃F₃N₂ and a molecular weight of 136.08 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity. Various synthesis methods have been explored to optimize yield and efficiency, including the reaction of trifluoroacetonitrile with formamide.

Antimicrobial Properties

TFMCI exhibits significant antimicrobial activity, making it a candidate for development in pharmaceutical applications. Studies have shown that imidazole derivatives, including TFMCI, can effectively inhibit the growth of various bacterial strains. For instance, a study reported that TFMCI demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism through which TFMCI exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Research indicates that TFMCI can inhibit key enzymes involved in microbial metabolism, leading to cell death. The trifluoromethyl group plays a critical role in enhancing binding affinity to these targets due to increased lipophilicity .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, TFMCI was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
  • Pharmacokinetics : A pharmacokinetic study involving Wistar rats demonstrated that TFMCI undergoes rapid biotransformation, yielding metabolites that retain some biological activity. Blood samples collected at various intervals post-administration revealed significant plasma concentrations of active metabolites .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityBiological ActivityMIC (µg/mL)
4-(Trifluoromethyl)-1H-imidazoleHighAntimicrobial32
2-Phenyl-4-(trifluoromethyl)-1H-imidazoleModerateAntimicrobial64
Prochloraz (fungicide)LowAntifungal16

The table above illustrates the comparative efficacy of TFMCI against structurally similar compounds, highlighting its competitive antimicrobial properties.

Research Findings

Recent studies have focused on the modification of TFMCI to enhance its biological profile. For example, the introduction of various substituents on the imidazole ring has shown to improve both solubility and potency against resistant strains of bacteria . Furthermore, ongoing research aims to explore the potential anti-inflammatory and anticancer properties of TFMCI derivatives.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)10-2-11-4/h2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMARNLNIJSDAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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